Acpd

Catalog No.
S602723
CAS No.
111900-32-4
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acpd

CAS Number

111900-32-4

Product Name

Acpd

IUPAC Name

trans-(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1

InChI Key

YFYNOWXBIBKGHB-FBCQKBJTSA-N

SMILES

Array

Synonyms

(trans)-1-aminocyclopentyl-1,3-dicarboxylate, 1-amino-1,3-dicarboxycyclopentane, 1-amino-1,3-dicarboxycyclopentane, (cis)-(+-)-isomer, 1-amino-1,3-dicarboxycyclopentane, (trans)-(+-)-isomer, 1-amino-1,3-dicarboxycyclopentane, (trans)-isomer, 1-amino-1,3-dicarboxycyclopentane, cis-(1R,3R)-isomer, 1-amino-1,3-dicarboxycyclopentane, cis-(1S,3S)-isomer, 1-amino-1,3-dicarboxycyclopentane, trans-(1R,3S)-isomer, 1-amino-cyclopentyl-trans-1S,3R-dicarboxylate, 1-aminocyclopentane-1,3-dicarboxylic acid, 1-aminocyclopentyl-1,3-dicarboxylic acid, 1R,3S-ACPD, 1S,3R-ACPD, ACPD-1S,3R, cis-1-amino-1,3-cyclopentanecarboxylic acid, cis-ACPD, t-ACPD, trans-1-aminocyclopentane-1,3-dicarboxylate, trans-ACPD

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N

Isomeric SMILES

C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N

The exact mass of the compound (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-(1S,3R)-ACPD (CAS 111900-32-4) is a highly selective, rigid analogue of glutamate that functions as a potent agonist at metabotropic glutamate receptors (mGluRs). Unlike endogenous glutamate, which indiscriminately activates both ionotropic and metabotropic pathways, this specific enantiomer selectively targets Group I and Group II mGluRs while exhibiting negligible affinity for ionotropic receptors such as NMDA . For procurement professionals and principal investigators, sourcing the pure (1S,3R) isomer provides a critical pharmacological tool for dissecting mGluR-mediated second messenger systems—such as cAMP accumulation and phosphoinositide hydrolysis—with high reproducibility, defined dose-response kinetics, and resistance to rapid enzymatic or transporter-mediated clearance [1].

Substituting trans-(1S,3R)-ACPD with endogenous glutamate, the racemic mixture (±)-trans-ACPD, or its diastereomer cis-ACPD fundamentally compromises assay integrity. Endogenous glutamate is rapidly cleared by excitatory amino acid transporters (EAATs) in live-cell assays, making steady-state dosing impossible [1]. Utilizing the racemic (±)-trans-ACPD introduces the inactive (1R,3S) enantiomer, which effectively halves the specific activity per milligram and can introduce competitive binding artifacts[2]. Furthermore, substituting with cis-ACPD is catastrophic for mGluR isolation, as the cis-isomer is a potent agonist of the ionotropic NMDA receptor, thereby reintroducing the exact excitotoxic and ion-channel confounding variables that trans-ACPD is procured to avoid .

Absolute mGluR Selectivity vs. Ionotropic NMDA Activation

When isolating metabotropic pathways, the structural rigidity of the ACPD diastereomers dictates receptor preference. trans-(1S,3R)-ACPD demonstrates strict selectivity for mGluRs with negligible affinity for NMDA receptors (IC50 > 100 μM). In direct contrast, cis-ACPD acts as a potent NMDA receptor agonist with an IC50 of 3.3 μM .

Evidence DimensionNMDA Receptor Activation (IC50)
Target Compound DataIC50 > 100 μM (Inactive at NMDA)
Comparator Or Baselinecis-ACPD (IC50 = 3.3 μM)
Quantified Difference>30-fold difference in NMDA affinity
ConditionsRadioligand displacement and electrophysiological depolarization in cortical wedges

Procuring the trans-isomer ensures clean isolation of metabotropic signaling pathways without triggering confounding ionotropic excitotoxicity.

Stereospecific Potency and Enantiomeric Purity

The biological activity of trans-ACPD resides almost exclusively in the (1S,3R) enantiomer. In cortical wedge preparations and cAMP accumulation assays, trans-(1S,3R)-ACPD potently stimulates responses at concentrations of 10-100 μM, whereas the (1R,3S) enantiomer remains inactive even at concentrations up to 500 μM [1].

Evidence DimensionEnantiomeric mGluR Activation Potency
Target Compound DataActive at 10-100 μM
Comparator Or Baselinetrans-(1R,3S)-ACPD (Inactive at 500 μM)
Quantified Difference>50-fold difference in functional potency
ConditionsDepolarization and cAMP accumulation assays in mouse cortical wedges

Purchasing the pure (1S,3R) enantiomer instead of the racemate halves the required dosage and eliminates competitive interference from the inactive isomer.

Subtype-Specific Activation Hierarchy

trans-(1S,3R)-ACPD provides a predictable, quantified dose-response hierarchy across mGluR subtypes that cannot be achieved with endogenous glutamate. It exhibits EC50 values of 5 μM for mGluR2, 15 μM for mGluR5, 42 μM for mGluR1, and 60 μM for mGluR6 .

Evidence DimensionEC50 across mGluR Subtypes
Target Compound DatamGluR2: 5 μM; mGluR5: 15 μM
Comparator Or BaselineEndogenous Glutamate (Non-selective baseline)
Quantified Difference3-fold higher potency for mGluR2 over mGluR5
ConditionsRecombinant mGluR expression systems

Allows researchers to precisely titrate concentrations to selectively probe Group II (mGluR2) before engaging Group I (mGluR1/5) receptors.

Assay Stability via Transporter Resistance

In live-cell and tissue slice assays, endogenous glutamate and D-aspartate are rapidly cleared by astrocyte excitatory amino acid transporters (EAATs), stimulating Cl- efflux and depleting extracellular concentrations. trans-(1S,3R)-ACPD is not a substrate for these transporters, meaning it neither stimulates transporter-mediated Cl- efflux nor gets rapidly cleared from the assay medium[1].

Evidence DimensionTransporter-mediated clearance (Cl- efflux stimulation)
Target Compound DataNot a substrate; no Cl- efflux at 0.1 mM
Comparator Or BaselineL-Glutamate / D-Aspartate (Rapidly transported; stimulates Cl- efflux at 0.1-1 mM)
Quantified DifferenceComplete resistance to EAAT-mediated clearance
ConditionsCl- imaging and whole-cell recordings in isolated retinal rods and astrocytes

Ensures stable, predictable extracellular concentrations during prolonged live-cell assays without rapid depletion by astrocyte uptake mechanisms.

Electrophysiological Mapping of Metabotropic Pathways

Because trans-(1S,3R)-ACPD strictly avoids NMDA receptor activation (unlike cis-ACPD), it is a rigorously validated choice for patch-clamp and cortical wedge assays aimed at isolating Group I and Group II mGluR signaling without triggering confounding ionotropic excitotoxicity.

Long-Term Astrocyte-Neuron Co-Culture Studies

In complex cellular models where endogenous glutamate is rapidly depleted by EAATs, trans-(1S,3R)-ACPD provides a stable, degradation-resistant alternative. Its inability to act as a transporter substrate ensures that extracellular concentrations remain constant, allowing for reproducible long-term receptor activation[1].

Subtype-Selective Pharmacological Titration

Leveraging its defined EC50 hierarchy, researchers can use trans-(1S,3R)-ACPD in dose-response studies to selectively activate mGluR2 at low concentrations (~5 μM) before engaging mGluR5 (~15 μM) or mGluR1 (~42 μM), enabling precise dissection of subtype-specific physiological roles .

Standardized High-Throughput Screening (HTS) Baseline

When screening novel mGluR allosteric modulators or antagonists, utilizing the enantiomerically pure trans-(1S,3R)-ACPD rather than the racemate prevents competitive binding artifacts from the inactive (1R,3S) isomer, ensuring that shifted dose-response curves accurately reflect the test compound's efficacy [2].

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.06880783 Da

Monoisotopic Mass

173.06880783 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neuroprotective Agents

Pictograms

Irritant

Irritant

Wikipedia

ACPD

Dates

Last modified: 08-15-2023

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